molecular formula C19H22ClNO2S B4961930 4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine

4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine

Cat. No. B4961930
M. Wt: 363.9 g/mol
InChI Key: XCVGULVJETXOIG-UHFFFAOYSA-N
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Description

4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine, also known as BCBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized through several methods. The purpose of

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine is not fully understood. However, it has been proposed that it acts by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, it has been suggested that 4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. Additionally, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. BCBC has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, it has been extensively studied, which makes it a well-characterized compound. However, there are also some limitations associated with the use of 4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects need to be carefully considered before using it in experiments.

Future Directions

There are several future directions for the study of 4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, its potential applications in the field of organic electronics need to be further explored. Further studies are also needed to fully understand its mechanism of action and potential toxicity and side effects.

Synthesis Methods

4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine can be synthesized through several methods, including the reaction of piperidine with benzyl chloride and 4-chlorobenzylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure BCBC.

Scientific Research Applications

4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, antidepressant, and analgesic activities. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BCBC has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

4-benzyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-19-8-6-18(7-9-19)15-24(22,23)21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVGULVJETXOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine

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